9,10-Diethyl-9,10-dihydroanthracene-9,10-diol
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Overview
Description
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is an organic compound derived from anthracene It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to the 9 and 10 positions of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to its dihydro form
Industrial Production Methods
Industrial production of this compound may involve similar reduction and alkylation processes, but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly documented in public literature.
Chemical Reactions Analysis
Types of Reactions
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various alkyl halides and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituents used.
Scientific Research Applications
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a hydrogen donor in transfer hydrogenation reactions.
Medicine: Investigated for its antioxidant properties.
Industry: Used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol involves its ability to donate hydrogen atoms, making it a useful reducing agent. The molecular targets include various oxidized compounds, which can be reduced by the hydrogen atoms donated by this compound. The pathways involved typically include redox reactions where the compound cycles between its reduced and oxidized forms.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: Lacks the ethyl and hydroxyl groups, making it less reactive in certain reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks ethyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is unique due to the combination of ethyl and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
6321-62-6 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
9,10-diethylanthracene-9,10-diol |
InChI |
InChI=1S/C18H20O2/c1-3-17(19)13-9-5-7-11-15(13)18(20,4-2)16-12-8-6-10-14(16)17/h5-12,19-20H,3-4H2,1-2H3 |
InChI Key |
VFLWKXNQXDTIPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CC)O)O |
Origin of Product |
United States |
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